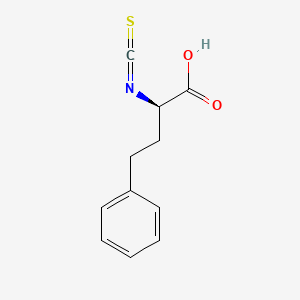
1-(1-Bromoethyl)-3,5-dimethyl-benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Bromoethyl)-3,5-dimethylbenzene is an organic compound with the molecular formula C10H13Br It is a derivative of benzene, where the benzene ring is substituted with a bromoethyl group at the first position and two methyl groups at the third and fifth positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Bromoethyl)-3,5-dimethylbenzene can be synthesized through the bromination of 3,5-dimethylacetophenone followed by reduction. The process involves:
Bromination: 3,5-dimethylacetophenone is treated with bromine in the presence of a Lewis acid catalyst such as aluminum bromide to introduce the bromoethyl group.
Reduction: The resulting bromoacetophenone is then reduced using a suitable reducing agent like lithium aluminum hydride to yield 1-(1-bromoethyl)-3,5-dimethylbenzene.
Industrial Production Methods: Industrial production of this compound typically involves similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Bromoethyl)-3,5-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as hydroxide, cyanide, or amine groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromo group can be reduced to a hydrogen atom using reducing agents like palladium on carbon with hydrogen gas.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous ethanol for hydroxyl substitution.
Oxidation: Potassium permanganate in acidic medium for oxidation to carboxylic acids.
Reduction: Palladium on carbon with hydrogen gas for reduction to ethyl groups.
Major Products:
Substitution: 1-(1-Hydroxyethyl)-3,5-dimethylbenzene.
Oxidation: 3,5-Dimethylbenzoic acid.
Reduction: 1-Ethyl-3,5-dimethylbenzene.
Scientific Research Applications
1-(1-Bromoethyl)-3,5-dimethylbenzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: The compound is employed in controlled radical polymerization processes to create specialized polymers with specific properties.
Material Science: It is used in the preparation of advanced materials, such as liquid crystals and organic semiconductors.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1-(1-bromoethyl)-3,5-dimethylbenzene in chemical reactions typically involves the formation of reactive intermediates such as carbocations or radicals. These intermediates then undergo further transformations to yield the final products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
1-(1-Bromoethyl)benzene: Lacks the additional methyl groups, making it less sterically hindered and more reactive in certain substitution reactions.
1-(1-Bromoethyl)-4-methylbenzene: Has a single methyl group, resulting in different electronic and steric properties.
1-(1-Bromoethyl)-2,4,6-trimethylbenzene: Contains three methyl groups, leading to increased steric hindrance and altered reactivity.
Uniqueness: 1-(1-Bromoethyl)-3,5-dimethylbenzene is unique due to its specific substitution pattern, which provides a balance between steric hindrance and electronic effects. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Properties
Molecular Formula |
C10H13Br |
|---|---|
Molecular Weight |
213.11 g/mol |
IUPAC Name |
1-(1-bromoethyl)-3,5-dimethylbenzene |
InChI |
InChI=1S/C10H13Br/c1-7-4-8(2)6-10(5-7)9(3)11/h4-6,9H,1-3H3 |
InChI Key |
ZQOZWFVEYFQCHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


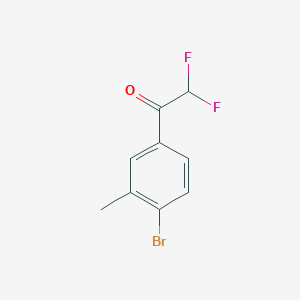
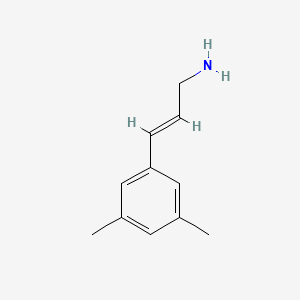
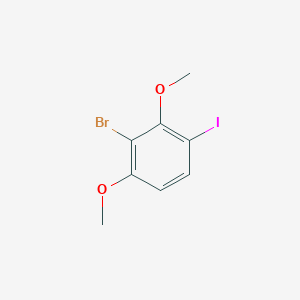
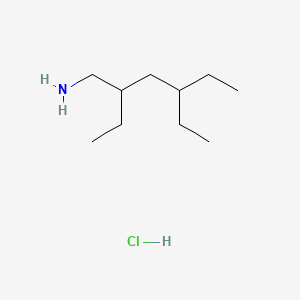
![[(1,3-Dioxaindan-5-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B15312735.png)
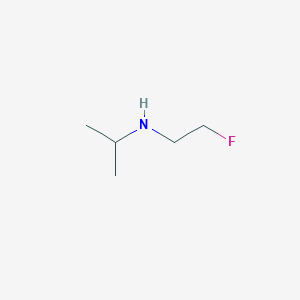


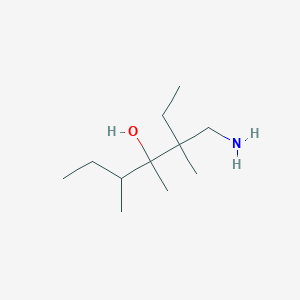
![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylicacid](/img/structure/B15312795.png)
![1-{2-Azabicyclo[3.1.0]hexane-1-carbonyl}-2-azabicyclo[3.1.0]hexane dihydrochloride](/img/structure/B15312812.png)
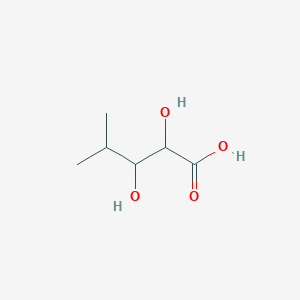
![1-[4-(Azidomethyl)phenyl]methanaminehydrochloride](/img/structure/B15312823.png)
